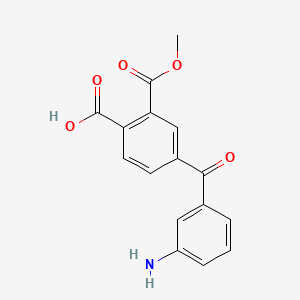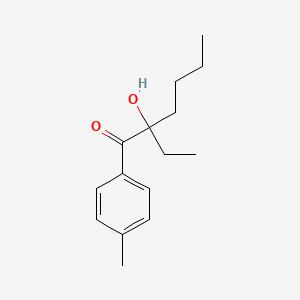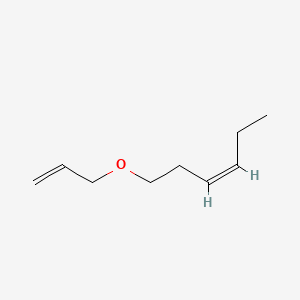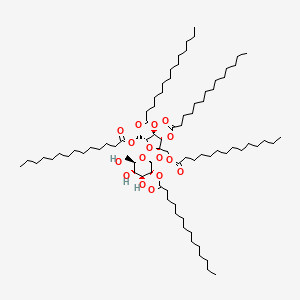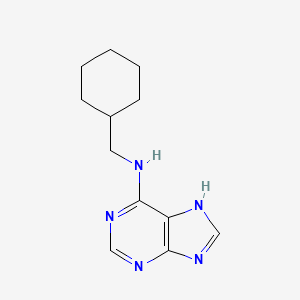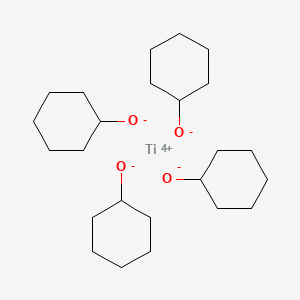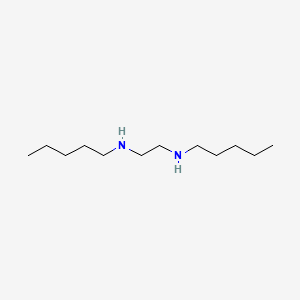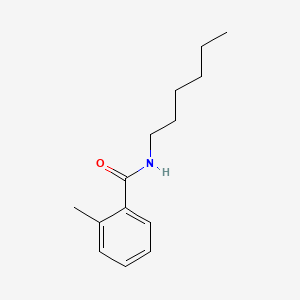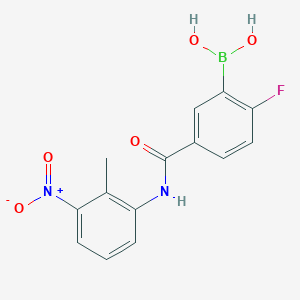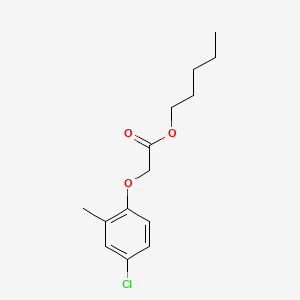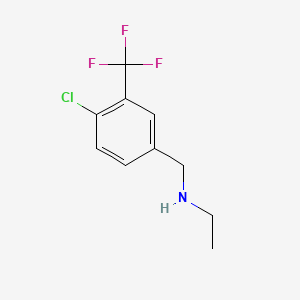
Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- is an organic compound with the molecular formula C10H11ClF3N It is a derivative of benzenemethanamine, where the benzene ring is substituted with a chlorine atom at the 4-position, an ethyl group at the nitrogen atom, and a trifluoromethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzenemethanamine as the core structure.
Ethylation: The nitrogen atom is ethylated using ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.
Trifluoromethylation: The trifluoromethyl group is introduced at the 3-position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, often involving a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Amides, nitriles.
Reduction: Amines.
Substitution: Methoxy derivatives, cyano derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, 4-chloro-: Lacks the ethyl and trifluoromethyl groups, resulting in different chemical and biological properties.
Benzenemethanamine, 4-chloro-N-ethyl-: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Benzenemethanamine, 4-chloro-3-(trifluoromethyl)-:
Uniqueness
Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. These features make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90390-43-5 |
|---|---|
Molekularformel |
C10H11ClF3N |
Molekulargewicht |
237.65 g/mol |
IUPAC-Name |
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C10H11ClF3N/c1-2-15-6-7-3-4-9(11)8(5-7)10(12,13)14/h3-5,15H,2,6H2,1H3 |
InChI-Schlüssel |
JWVORZCVWHSYAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CC(=C(C=C1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


